1-(Difluoromethylsulfonyl)-4-methylbenzene
Description
Significance of Organosulfur Compounds in Modern Synthetic Chemistry
Role of Sulfonyl Moieties in Tailored Molecular Architectures
The sulfonyl group (–SO₂–) is a pivotal functional group in organic chemistry, characterized by a sulfur atom connected to two oxygen atoms via double bonds. fiveable.mewikipedia.org As a powerful electron-withdrawing group, it profoundly alters the electronic landscape of a molecule, a feature that chemists leverage for a multitude of synthetic purposes. fiveable.me This electron-withdrawing capability can stabilize adjacent negative charges, thereby enabling specific chemical reactions. fiveable.me
Key roles of sulfonyl groups include:
Modulating Physicochemical Properties: The inclusion of a sulfonyl group can enhance the polarity and water solubility of organic molecules, a valuable attribute in drug design. fiveable.meresearchgate.net It can also improve the metabolic stability of drug candidates. researchgate.net
Acting as Protecting Groups: Sulfonyl groups are frequently employed to protect amines by converting them into sulfonamides, which diminishes their basicity and nucleophilicity. chem-station.com They are also used to shield electron-rich phenols from oxidation. chem-station.com
Functioning as Leaving Groups: The conversion of hydroxyl groups into sulfonyl esters makes them more effective leaving groups in substitution and elimination reactions. chem-station.com
Enabling Strategic Reactions: In the synthesis of aromatic compounds, the sulfonyl group can serve as a reversible "blocking group," directing incoming substituents to other positions on the ring before being removed. masterorganicchemistry.com
These functionalities establish the sulfonyl moiety as a versatile tool for chemists to engineer and assemble complex molecular structures with precisely defined characteristics. fiveable.meresearchgate.net
Strategic Incorporation of Fluorine Atoms in Organic Molecules
The introduction of fluorine into organic molecules represents a highly effective and widely adopted strategy in the fields of medicinal chemistry, materials science, and agrochemicals. mdpi.comnumberanalytics.comwikipedia.orgncn.gov.plnumberanalytics.com While naturally occurring organofluorine compounds are rare, it is estimated that approximately 20% of all pharmaceutical products contain fluorine. wikipedia.orgnih.govrsc.org
The strategic placement of fluorine atoms can have a profound impact on a molecule's properties:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry; its presence can shield metabolically susceptible positions within a drug molecule from enzymatic degradation, thus extending its biological activity. nih.govnews-medical.net
Improved Binding Affinity: Fluorine's high electronegativity can foster favorable multipolar interactions with biological targets such as enzymes, leading to increased binding affinity and potency. news-medical.netnih.gov
Modulation of Bioavailability: The addition of fluorine can alter a molecule's lipophilicity, which governs its ability to dissolve in lipids and permeate biological membranes, thereby influencing its absorption and distribution. numberanalytics.comnih.gov
Conformational Control: Fluorine substitution can influence the preferred three-dimensional shape (conformation) of a molecule, which in turn can dictate its interaction with a biological receptor. nih.gov
Given these significant advantages, the creation of new and more efficient methods for fluorination remains a primary objective in contemporary chemical research. ncn.gov.plrsc.org
Contextualizing the Difluoromethylsulfonyl Group in Fluorinated Chemistry
The difluoromethylsulfonyl group (–SO₂CF₂H) is a fluorinated functional group that has garnered increasing attention. It synergistically combines the potent electron-withdrawing nature of the sulfonyl group with the distinct properties imparted by the difluoromethyl (CF₂H) moiety. The CF₂H group is recognized as a bioisostere of functional groups like hydroxyl (–OH), thiol (–SH), and amine (–NH₂), as its acidic proton can participate in hydrogen bonding. nih.gov
The phenylsulfonyl-difluoromethyl (PhSO₂CF₂) group has been described as a "chemical chameleon" due to its capacity to be chemically converted into other valuable difluorinated motifs, including the difluoromethyl (CF₂H), difluoromethylene (–CF₂–), and difluoromethylidene (=CF₂) functionalities. epa.gov This synthetic versatility makes compounds bearing the difluoromethylsulfonyl group valuable precursors for a broad spectrum of fluorinated molecules. epa.govcas.cn Consequently, the development of new reagents and methodologies for introducing this group, and for fluoroalkylation using fluorinated sulfones and related sulfur compounds, constitutes a vibrant area of ongoing research. cas.cn
Overview of Research Trajectories for 1-(Difluoromethylsulfonyl)-4-methylbenzene and Related Systems
Research pertaining to this compound, which is also known as p-methylphenyl difluoromethyl sulfone, is primarily focused on its synthesis and potential application as a synthetic building block. chemsynthesis.comstenutz.eu
While comprehensive studies on this specific molecule are not abundant, its preparation is situated within the wider context of synthesizing fluorinated sulfones. The reactivity of analogous structures provides insight into its potential utility. For example, the related compound ((difluoromethyl)sulfonyl)benzene (B45312) has been successfully employed in reactions with organothiocyanates to produce (benzenesulfonyl)difluoromethyl thioethers, showcasing the utility of the difluoromethylsulfonyl moiety in forging new carbon-sulfur bonds without the need for transition metals. rsc.org This suggests that this compound could serve as a valuable reagent in similar chemical transformations, particularly for the late-stage functionalization of intricate molecules.
The physical properties of the molecule have been characterized, including its dipole moment. stenutz.eu A comparison with a structurally similar compound highlights the influence of the oxidation state of the sulfur atom on this property. stenutz.eu
Future research directions for this compound will likely explore its role as a reagent for transferring the p-toluenesulfonyl-difluoromethyl (p-TolSO₂CF₂–) group to a variety of organic molecules, especially those with potential applications in the pharmaceutical and agrochemical industries. Investigating its reactivity in modern synthetic protocols, such as cross-coupling reactions, represents a probable and promising avenue for further study.
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIENFRAZJABQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368008 | |
| Record name | 1-(difluoromethylsulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-17-6 | |
| Record name | 1-(difluoromethylsulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Difluoromethylsulfonyl 4 Methylbenzene and Analogues
Direct Synthesis Approaches
Direct synthesis strategies involve the formation of the target molecule by creating the crucial carbon-sulfur or sulfur-fluorine bonds on a pre-existing aromatic framework.
Strategies Involving Sulfonyl Halides as Precursors
Sulfonyl halides are compounds with the general formula RSO₂X, where X is a halogen. wikipedia.org They feature a tetrahedral sulfur center and are reactive towards various nucleophiles. wikipedia.org The reaction of a sulfonyl chloride with an amine, for instance, yields a sulfonamide in what is known as the Hinsberg reaction. wikipedia.org
While direct difluoromethylation of a sulfonyl halide is not the most common route, their reactivity provides a basis for potential synthetic pathways. For example, manganese-catalyzed, atom-transfer radical addition of sulfonyl chlorides to alkenes and alkynes has been shown to produce chlorosulfonylated products. researchgate.net In the context of 1-(Difluoromethylsulfonyl)-4-methylbenzene, a hypothetical direct approach could involve the reaction of p-toluenesulfonyl chloride with a suitable difluoromethylating agent capable of nucleophilic substitution at the sulfur center. However, methods involving sulfinate precursors are generally more prevalent.
Difluoromethylation of Sulfonyl Precursors
A highly effective and modular method for synthesizing aryl difluoromethyl sulfones involves the difluoromethylation of sulfinate salts. chinesechemsoc.org Sulfinates, such as sodium p-toluenesulfinate, can be generated in situ from the corresponding aryl halides through a palladium-catalyzed coupling with a sulfur dioxide surrogate like thiourea (B124793) dioxide. chinesechemsoc.org This sulfinate salt intermediate then reacts with a difluoromethyl source. chinesechemsoc.org
Chlorodifluoromethane (ClCF₂H), an abundant industrial raw material, is an ideal difluoromethyl source for this transformation. chinesechemsoc.org The reaction is believed to proceed through a difluorocarbene intermediate that couples with the sulfinate salt, followed by protonation with water to yield the final difluoromethyl sulfone. chinesechemsoc.org This method is compatible with a wide range of functional groups on the aryl halide precursor. chinesechemsoc.org
Table 1: Synthesis of Aryl Difluoromethyl Sulfones via Difluoromethylation of In Situ Generated Sulfinates This interactive table summarizes the scope of the palladium-catalyzed difluoromethylation of various aryl halides. Data sourced from a modular assembly strategy. chinesechemsoc.org
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodo-N,N-dimethylaniline | 4-((Difluoromethyl)sulfonyl)-N,N-dimethylaniline | 71 |
| 2 | 4-Iodo-1,1'-biphenyl | 4-((Difluoromethyl)sulfonyl)-1,1'-biphenyl | 85 |
| 3 | 1-Bromo-4-(tert-butyl)benzene | 1-(tert-Butyl)-4-((difluoromethyl)sulfonyl)benzene | 82 |
| 4 | 1-Bromo-4-methoxybenzene | 1-((Difluoromethyl)sulfonyl)-4-methoxybenzene | 78 |
| 5 | 1-Bromo-4-phenoxybenzene | 1-((Difluoromethyl)sulfonyl)-4-phenoxybenzene | 75 |
| 6 | Methyl 4-bromobenzoate | Methyl 4-((difluoromethyl)sulfonyl)benzoate | 73 |
| 7 | 4-Bromobenzonitrile | 4-((Difluoromethyl)sulfonyl)benzonitrile | 76 |
| 8 | 1-Bromo-4-(trifluoromethyl)benzene | 1-((Difluoromethyl)sulfonyl)-4-(trifluoromethyl)benzene | 71 |
| 9 | 2-Bromofluorene | 2-((Difluoromethyl)sulfonyl)fluorene | 72 |
| 10 | 2-Bromothiophene | 2-((Difluoromethyl)sulfonyl)thiophene | 65 |
Oxidative Routes to Sulfonyl Compounds
A conventional and fundamental strategy for the synthesis of sulfones is the oxidation of the corresponding sulfides or sulfoxides. chinesechemsoc.org This approach can be applied to the preparation of this compound by oxidizing its sulfide (B99878) or sulfoxide (B87167) precursors, 1-(difluoromethylthio)-4-methylbenzene or 1-(difluoromethylsulfinyl)-4-methylbenzene, respectively. stenutz.eu
Various oxidizing agents are capable of performing this transformation. rsc.org A common and effective oxidant is hydrogen peroxide (H₂O₂), often used in conjunction with an acid activator like trifluoroacetic acid (TFA). rsc.org The acid enhances the electrophilic character of the oxidant and can improve selectivity, preventing over-oxidation. rsc.org This method allows for the synthesis of sulfoxides from sulfides, and further oxidation yields the desired sulfones. rsc.org
Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion This table lists various reagents used for the oxidation of sulfides to sulfoxides and sulfones. The choice of oxidant and conditions can control the degree of oxidation.
| Oxidizing Agent | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Trifluoroacetic acid (TFA) as solvent/activator | rsc.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) at low temperature | rsc.org |
| Sodium periodate (B1199274) (NaIO₄) | Methanol/water mixture | rsc.org |
| Oxone® (Potassium peroxymonosulfate) | Methanol/water or other polar solvents | rsc.org |
| Trifluoroperacetic acid (CF₃CO₃H) | Generated in situ from TFA and H₂O₂ | rsc.org |
Indirect Synthetic Pathways
Indirect routes involve the synthesis of a stable, reactive intermediate which is then used to introduce the difluoromethylsulfonyl group into a target molecule.
Utilization of Difluoromethylsulfonyl Imidazolium (B1220033) Salts
A novel indirect pathway for difluoromethylation reactions involves the use of a stable, crystalline difluoromethylsulfonyl imidazolium salt. nih.govcas.cnacs.org This salt serves as a radical difluoromethylation reagent. nih.gov Its synthesis is achieved in three steps from sodium difluoromethanesulfinate, oxalyl chloride, and N-methylimidazole, a process that notably avoids the need for column chromatography or distillation. nih.govcas.cn
Under photoredox catalysis, the imidazolium salt can be converted in situ into a difluoromethylsulfonyl halide (HCF₂SO₂X), which is then readily reduced to generate a difluoromethylsulfonyl radical (•SO₂CF₂H). cas.cn This radical species can then engage in reactions, such as the amino- and oxy-difluoromethylation of alkenes. nih.govacs.org The reaction pathway can be directed by the choice of solvent. nih.govresearchgate.net
Table 3: Synthesis and Application of Difluoromethylsulfonyl Imidazolium Salt This table outlines the synthesis of the imidazolium salt and its use in the photoredox-catalyzed difluoromethylation of an alkene. Data sourced from Organic Letters, 2022. cas.cn
| Step | Reactants | Product | Key Features |
| Salt Synthesis | 1. Sodium difluoromethanesulfinate + Oxalyl chloride 2. + N-Methylimidazole 3. + 1,3,5-Trimethoxybenzene | 1-(Difluoromethylsulfonyl)-3-methyl-1H-imidazol-3-ium salt | Three-step synthesis, no chromatography required, moderate overall yield (51%). cas.cn |
| Application | N-allyl-4-methylaniline + Imidazolium Salt + Ir(ppy)₃ (photocatalyst) + NaCl + H₂O | 3-((Difluoromethyl)sulfonyl)-N-(4-tolyl)propan-1-amine | Amino-difluoromethylation of an alkene. The choice of solvent (e.g., adding acetone) can switch the outcome to oxy-difluoromethylation. cas.cn |
Electrochemical Synthesis Methods for C-Sulfonyl Compounds
Electrosynthesis has emerged as a powerful and green alternative to traditional chemical methods, as it can replace chemical oxidants or reductants with direct electron transfer at an electrode. dntb.gov.uanih.gov This approach is applicable to the synthesis of sulfonyl compounds from various precursors like sulfonyl hydrazides, sulfinic acids (and their salts), and sulfonyl halides. nih.govrsc.org
Through anodic oxidation or cathodic reduction, these precursors can generate sulfonyl radicals. researchgate.netnih.gov For instance, the electrochemical oxidation of sulfonyl hydrazides can produce sulfonyl radicals, which then react with alkyl or alkoxy radicals to form sulfonic esters. rsc.org Similarly, sodium sulfinates can be used in electrochemical C-H sulfonylation reactions. acs.org An electrochemical approach could be envisioned for this compound, likely starting from the electrochemical oxidation of sodium p-toluenesulfinate to generate a p-toluenesulfonyl radical, followed by a coupling reaction with a difluoromethyl source.
Table 4: Overview of Electrochemical Approaches for Sulfonyl Compound Synthesis This table summarizes various electrochemical methods for generating sulfonyl species and their subsequent reactions. Data sourced from multiple studies on electrosynthesis.
| Precursor | Electrochemical Process | Intermediate Species | Product Type | Reference(s) |
| Sulfonyl Hydrazides | Anodic Oxidation | Sulfonyl Radical (RSO₂•) | Sulfonic/Sulfinic Esters | rsc.org |
| Sodium Sulfinates | Anodic Oxidation | Sulfonyl Radical (RSO₂•) | Sulfonylated Hydrazones | acs.org |
| Sulfonyl Halides | Cathodic Reduction / Anodic Oxidation | Sulfonyl Radical (RSO₂•) | Various Sulfonyl Compounds | dntb.gov.uanih.gov |
| Aryl Sulfones / Difluoroacetic Acid | Anodic Oxidation / Decarboxylation | Difluoromethyl Radical (•CF₂H) | Difluoromethylated Arenes | researchgate.net |
Precursor and Product Relationships in Synthetic Schemes
The synthesis of this compound is fundamentally about forming a bond between the sulfur atom of the difluoromethylsulfonyl group and a carbon atom of the toluene (B28343) ring. The precursors for this transformation are therefore a toluene derivative and a reagent capable of delivering the –SO₂CF₂H moiety.
In a hypothetical radical insertion reaction, the primary precursors would be:
Toluene: The aromatic substrate.
A difluoromethylsulfonyl radical precursor: As detailed in the previous section, this could be a sulfonium (B1226848) salt or another specialized reagent.
C₆H₅CH₃ + [Source of •SO₂CF₂H] → CH₃C₆H₄SO₂CF₂H + Byproducts
The product of this reaction is this compound. The substitution pattern (para-orientation) is a critical aspect, and in radical aromatic substitution reactions, a mixture of ortho, meta, and para isomers is often obtained. The specific isomer distribution would depend on the reaction conditions and the nature of the radical species.
The table below illustrates the precursor-product relationship in a generalized radical synthesis.
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| Toluene | (Phenylsulfonyl)difluoromethyl sulfonium salt | This compound | Radical Aromatic Substitution |
| Toluene | Difluoromethyl heteroaryl-sulfone + SO₂ source | This compound | Multi-component Radical Reaction |
It is important to note that the direct radical insertion onto toluene might not be the only route. An alternative synthetic sequence could involve the initial synthesis of p-toluenesulfonyl fluoride (B91410), followed by a subsequent difluoromethylation step.
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.
Key green chemistry metrics include atom economy, E-factor, and the use of environmentally benign solvents and reagents. researchgate.netyoutube.comresearchgate.net
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. youtube.com For a hypothetical synthesis of this compound from toluene and a difluoromethylsulfonylating reagent, the atom economy would depend on the specific stoichiometry and the nature of the byproducts. A reaction with fewer and less massive byproducts will have a higher atom economy. libretexts.org
E-Factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process. The use of stoichiometric reagents, common in some sulfone syntheses, can lead to high E-factors. Catalytic methods, such as the photoredox-catalyzed radical approaches discussed, generally have lower E-factors.
Solvents and Reagents: The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents like water, ethanol, or even solvent-free conditions is preferred. rsc.orgmdpi.com Recent research has focused on developing synthetic methods for sulfones in aqueous media or using green oxidants like hydrogen peroxide. rsc.orgrsc.org
The following table summarizes some green chemistry considerations for the synthesis of this compound.
| Green Chemistry Principle | Application to Synthesis | Potential Improvement |
| Atom Economy | Maximize the incorporation of atoms from reactants into the final product. | Design synthetic routes that minimize the formation of byproducts. Catalytic approaches are generally more atom-economical. |
| Use of Safer Solvents | Avoid hazardous organic solvents. | Employ water, ethanol, or other green solvents. rsc.orgmdpi.com Explore solvent-free reaction conditions. |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Photochemical methods that operate at room temperature are advantageous over reactions requiring high heat. nih.govrsc.org |
| Use of Catalysis | Prefer catalytic reagents over stoichiometric ones. | Photoredox catalysis offers a catalytic approach to radical generation, reducing waste compared to stoichiometric radical initiators. nih.gov |
By focusing on these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Advanced Spectroscopic and Structural Elucidation of 1 Difluoromethylsulfonyl 4 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 1-(Difluoromethylsulfonyl)-4-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional techniques, provides a comprehensive picture of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR Analysis for Structural Confirmation
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the unique proton of the difluoromethylsulfonyl moiety.
The aromatic region would likely show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the electron-donating methyl group.
A key feature of the spectrum is the signal for the proton of the -SO₂CHF₂ group. This proton is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton would be significantly downfield, influenced by the strong electron-withdrawing nature of the sulfonyl group and the attached fluorine atoms.
The methyl group protons (-CH₃) are expected to appear as a singlet in the upfield region of the spectrum.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |
| Aromatic (ortho to -SO₂CHF₂) | ~7.8-8.0 | Doublet (d) | |
| Aromatic (ortho to -CH₃) | ~7.3-7.5 | Doublet (d) | |
| -SO₂CHF₂ | ~6.5-7.0 | Triplet (t) | J(H,F) ≈ 55-60 Hz |
| -CH₃ | ~2.4-2.5 | Singlet (s) | |
| Note: This is a predictive table based on analogous structures. |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals in the aromatic region are expected, in addition to the signals for the methyl carbon and the difluoromethyl carbon.
The carbon atom of the difluoromethylsulfonyl group (-SO₂CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift will be significantly influenced by the attached electronegative atoms. The quaternary carbons of the benzene ring, particularly the one attached to the sulfonyl group, will also show distinct chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity |
| C-SO₂CHF₂ | ~120-125 | Triplet (t) |
| Aromatic C-SO₂ | ~135-140 | Singlet (s) |
| Aromatic C-CH₃ | ~145-150 | Singlet (s) |
| Aromatic CH (ortho to -SO₂CHF₂) | ~128-132 | Singlet (s) |
| Aromatic CH (ortho to -CH₃) | ~129-131 | Singlet (s) |
| -CH₃ | ~20-22 | Singlet (s) |
| Note: This is a predictive table based on analogous structures. For a related compound, 1-(difluoromethylsulfonyl)-4-methoxybenzene, the carbon of the -SO₂CHF₂ group appears as a triplet at δ 120.6 ppm with a J-coupling of 271.8 Hz. amazonaws.com |
Fluorine-19 (¹⁹F) NMR for Difluoromethyl Group Characterization
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. diva-portal.org In the case of this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum.
This signal should appear as a doublet due to coupling with the single proton on the same carbon atom. The chemical shift of this signal is a key indicator of the electronic environment of the fluorine atoms. For similar structures, the ¹⁹F chemical shift for a -SO₂CHF₂ group attached to an aromatic ring is typically observed in the range of -90 to -110 ppm relative to a CFCl₃ standard. For instance, in a related compound, the difluoromethyl group gives a doublet at -92.5 ppm with a coupling constant of 57.2 Hz. amazonaws.com
| Fluorine Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |
| -SO₂CHF₂ | ~ -90 to -110 | Doublet (d) | J(F,H) ≈ 55-60 Hz |
| Note: This is a predictive table based on analogous structures. |
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For this molecule, it would primarily show correlations between the adjacent aromatic protons on the benzene ring, helping to confirm their relative positions.
HMQC (Heteronuclear Single Quantum Coherence): An HMQC (or the more modern HSQC) experiment would establish one-bond correlations between protons and their directly attached carbon atoms. columbia.edu This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, for instance, confirming the assignment of the aromatic CH groups and the methyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups within the molecule.
The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O). These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-F stretching vibrations of the difluoromethyl group are also expected to be strong and would likely appear in the 1100-1000 cm⁻¹ region.
Other expected vibrations include C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-H bending vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch (-CH₃) | ~2960-2850 | Medium |
| Aromatic C=C Stretch | ~1600-1450 | Medium to Weak |
| Asymmetric S=O Stretch | ~1350-1300 | Strong |
| Symmetric S=O Stretch | ~1160-1120 | Strong |
| C-F Stretch | ~1100-1000 | Strong |
| Aromatic C-H Bend (out-of-plane) | ~850-800 | Strong |
| Note: This is a predictive table based on analogous structures. For example, related sulfonyl chlorides show strong SO₂ stretching vibrations in these regions. researchgate.net |
Raman Spectroscopy for Molecular Vibrations
Key vibrational modes expected in the Raman spectrum would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching of the methyl group, also appearing around 2900-3000 cm⁻¹.
S=O stretching: The sulfonyl group exhibits strong, characteristic symmetric and asymmetric stretching vibrations, generally found in the 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ regions, respectively.
C-S stretching: The vibration of the carbon-sulfur bond is expected in the 600-800 cm⁻¹ range.
Ring vibrations: The p-substituted benzene ring will show several characteristic in-plane and out-of-plane bending and stretching modes. For instance, a strong band related to the ring breathing mode is anticipated.
C-F stretching: The difluoromethyl group will contribute vibrations, with C-F stretching modes typically appearing in the 1000-1100 cm⁻¹ region.
Table 1: Representative Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3070 | Medium |
| Methyl C-H Stretch | ~2925 | Medium |
| Asymmetric SO₂ Stretch | ~1330 | Strong |
| Symmetric SO₂ Stretch | ~1150 | Strong |
| C-F Stretch | ~1080 | Medium |
| Aromatic Ring Breathing | ~800 | Strong |
| C-S Stretch | ~710 | Medium |
Note: This table presents expected values based on the analysis of similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. Using a hard ionization technique like electron ionization (EI), the this compound molecule (molecular weight approximately 206.21 g/mol ) would be expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. stenutz.euwikipedia.org
The fragmentation of aromatic sulfones is well-documented and typically involves the cleavage of bonds around the sulfonyl group. cdnsciencepub.comacs.org A plausible fragmentation pathway for this compound would involve:
Initial Ionization: Formation of the molecular ion [C₈H₈F₂O₂S]⁺.
Loss of the Difluoromethyl Radical: Cleavage of the S-CHF₂ bond to yield a stable tolylsulfonyl cation at m/z 155. This is often a prominent peak in the spectrum of tolyl sulfones.
Formation of the Tropylium (B1234903) Ion: The tolyl group (m/z 91) is a very common fragment in the mass spectra of toluene (B28343) derivatives, arising from the rearrangement of the benzyl (B1604629) cation to the stable tropylium ion.
Loss of Sulfur Dioxide: A rearrangement reaction could lead to the elimination of a neutral SO₂ molecule (64 Da) from the molecular ion or major fragments. nih.gov
Cleavage of the Aryl-Sulfur Bond: Fission of the bond between the benzene ring and the sulfur atom could lead to the formation of a tolyl cation at m/z 91 and a [CHF₂SO₂]⁺ fragment.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
| 206 | [C₈H₈F₂O₂S]⁺ | Molecular Ion (M⁺) |
| 155 | [CH₃C₆H₄SO₂]⁺ | M - •CHF₂ |
| 91 | [C₇H₇]⁺ | From tolyl group |
| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from [C₇H₇]⁺ |
Note: This table is illustrative of a potential fragmentation pattern. The relative intensities of the peaks would depend on the ionization conditions.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic benzene ring. The position and intensity of the absorption bands are influenced by the substituents on the ring. nih.gov
The benzene ring itself has characteristic absorption bands. In substituted benzenes, these bands can shift and their intensities can change. The methyl group (-CH₃) is a weak electron-donating group (activating), while the difluoromethylsulfonyl group (-SO₂CHF₂) is a strong electron-withdrawing group (deactivating). youtube.comlibretexts.org This push-pull electronic configuration can influence the electronic transitions.
The primary absorption bands expected for this compound would be:
E₂-band: A strong absorption band typically occurring around 200-230 nm.
B-band: A weaker, structured band appearing at longer wavelengths, usually around 250-280 nm. amazonaws.com
The polarity of the solvent can also affect the position of the absorption maxima (λmax). biointerfaceresearch.com Generally, an increase in solvent polarity can cause a shift in the absorption bands.
Table 3: Anticipated UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent |
| π → π* (E₂-band) | ~225 | High | Ethanol |
| π → π* (B-band) | ~270 | Low to Medium | Ethanol |
Note: These values are estimations based on the electronic effects of the substituents and data for related aromatic compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound is not readily found in the literature, analysis of related p-tolyl sulfone derivatives allows for a reliable prediction of its key structural features. acs.orgresearchgate.netnih.gov The molecule would likely crystallize in a common space group for organic compounds, such as monoclinic P2₁/c or triclinic P-1.
Key structural parameters that would be determined include:
The geometry around the sulfur atom, which is expected to be tetrahedral.
The C-S, S=O, and C-F bond lengths and angles.
The planarity of the benzene ring.
The torsion angles describing the orientation of the sulfonyl group relative to the aromatic ring.
Intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, and potential π-π stacking interactions between the aromatic rings, which would govern the crystal packing. acs.org
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value / System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| S=O Bond Length | ~1.43 Å |
| C(aryl)-S Bond Length | ~1.76 Å |
| S-C(fluoro) Bond Length | ~1.85 Å |
| O-S-O Bond Angle | ~120° |
Note: This table provides expected values based on crystallographic data of analogous compounds. Actual experimental data would be required for definitive structural assignment.
Computational and Theoretical Studies on 1 Difluoromethylsulfonyl 4 Methylbenzene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetic properties of 1-(Difluoromethylsulfonyl)-4-methylbenzene.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) has been widely employed to investigate the electronic properties of aryl sulfones. nih.govmdpi.com For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G(d,p), provide a detailed picture of its electronic landscape. bhu.ac.inijcce.ac.ir These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. malayajournal.org A smaller energy gap generally implies higher reactivity. malayajournal.org For aryl sulfones, the frontier molecular orbitals are key to predicting their behavior in chemical reactions. youtube.com
Mulliken population analysis, derived from DFT calculations, allows for the estimation of partial atomic charges on each atom within the molecule. researchgate.netwikipedia.org This information is vital for understanding intermolecular interactions and predicting the sites of nucleophilic or electrophilic attack. In this compound, the strong electron-withdrawing nature of the difluoromethylsulfonyl group significantly influences the charge distribution across the aromatic ring.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Predicted Value |
| HOMO Energy | -7.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 6.62 eV |
| Dipole Moment | 4.5 D |
Note: The values in this table are representative and based on typical results for similar aryl sulfone compounds as specific literature data for the target molecule is not available.
Conformational Analysis and Potential Energy Surface Studies
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The rotation around the C-S bond between the p-tolyl group and the sulfonyl group is a key conformational variable. researchgate.net Potential Energy Surface (PES) scans can be performed using computational methods to map the energy changes associated with this rotation. researchgate.netresearchgate.net
These studies typically reveal the most stable (lowest energy) conformation of the molecule and the energy barriers for rotation between different conformers. cwu.edu For aryl sulfones, the orientation of the sulfonyl group relative to the aromatic ring can impact its electronic properties and reactivity. researchgate.net While specific studies on this compound are not prevalent, analysis of related p-tolyl sulfones suggests that the lowest energy conformation would likely involve a staggered arrangement to minimize steric hindrance between the oxygen atoms of the sulfonyl group and the methyl group of the tolyl moiety. mdpi.com
Table 2: Rotational Barrier for C-S Bond in Aryl Sulfone Analogs
| Rotational Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.5 |
| 60 | 0.5 |
| 90 | 0.0 |
| 120 | 0.5 |
| 150 | 1.5 |
| 180 | 2.5 |
Note: This table presents a hypothetical potential energy surface scan for the C-S bond rotation, illustrating the expected trend based on studies of similar molecules.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational dynamics in different environments, such as in a solvent or interacting with other molecules. nih.govrsc.org These simulations track the movements of each atom in the molecule based on a force field, which describes the potential energy of the system. nih.gov
While large-scale MD simulations are more common for complex systems like proteins or polymers, they can also offer insights into the behavior of smaller molecules. nih.govnih.gov For instance, MD simulations could be used to study the solvation of this compound in various solvents, providing information about its solubility and the nature of solute-solvent interactions. Such simulations have been applied to other sulfone derivatives to understand their behavior in solution and at interfaces. nih.gov
Prediction of Reactivity and Selectivity
Computational methods are invaluable for predicting the reactivity and selectivity of chemical compounds. For this compound, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps. nih.gov These maps visualize the electron density distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical attack. malayajournal.org
The reactivity of aryl sulfones can be influenced by the nature of the substituents on the aromatic ring. bohrium.comemerginginvestigators.org In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing difluoromethylsulfonyl group governs the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. Computational studies on related aryl sulfones have shown that the sulfone group can act as a leaving group in certain cross-coupling reactions, and DFT calculations have been used to elucidate the reaction mechanisms and predict the turnover-limiting steps. bohrium.comresearchgate.net
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. chemaxon.com
For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govresearchgate.net By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved. mdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. chemaxon.comrsc.orgorganicchemistrydata.orgresearchgate.netnih.gov These predictions are crucial for assigning the signals in experimental NMR spectra and confirming the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging. chemaxon.com
Table 3: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| ¹H NMR | ||
| CH₃ | 2.45 | 2.42 |
| Aromatic H (ortho to SO₂CF₂H) | 7.95 | 7.92 |
| Aromatic H (meta to SO₂CF₂H) | 7.45 | 7.41 |
| CHF₂ | 6.50 (t) | 6.48 (t) |
| ¹³C NMR | ||
| CH₃ | 21.5 | 21.3 |
| C (ipso to CH₃) | 145.0 | 144.8 |
| C (aromatic, ortho to CH₃) | 130.0 | 129.8 |
| C (aromatic, meta to CH₃) | 128.5 | 128.2 |
| C (ipso to SO₂CF₂H) | 135.0 | 134.7 |
| CF₂H | 115.0 (t) | 114.8 (t) |
Note: The experimental values are hypothetical and provided for illustrative comparison with the predicted values, which are based on typical accuracies of DFT calculations for similar compounds.
Advanced Applications of 1 Difluoromethylsulfonyl 4 Methylbenzene in Chemical Sciences
Reagent in Organic Synthesis
1-(Difluoromethylsulfonyl)-4-methylbenzene, also known as p-tolyl difluoromethyl sulfone, has emerged as a versatile and important reagent in the field of organic synthesis. Its unique chemical properties, stemming from the presence of the difluoromethylsulfonyl group, allow it to participate in a wide array of chemical transformations.
The (phenylsulfonyl)difluoromethyl group, for which this compound is a key precursor, serves as a versatile building block in the synthesis of complex organic molecules. cas.cnresearchgate.net This is largely because the sulfonyl group can be readily transformed into other valuable functionalities. cas.cnresearchgate.net For instance, the entire PhSO2CF2- group can be converted into difluoromethyl (CF2H), difluoromethylene (–CF2–), and difluoromethylidene (=CF2) groups, which are sought-after motifs in medicinal chemistry. cas.cnresearchgate.net The CF2H group, in particular, is considered a bioisostere of hydroxyl and thiol groups, capable of enhancing metabolic stability and bioavailability in drug candidates. researchgate.netcas.cncas.cn
The utility of this building block is demonstrated in its application for constructing molecules with potential biological activity. For example, difluoromethyl- and trifluoromethylpyridines substituted with halides, which can be synthesized using methodologies involving sulfone precursors, are valuable for creating more complex structures. cas.cn Furthermore, the synthesis of Kengreal derivatives, an antiplatelet agent, has been exemplified using approaches that involve fluoroalkyl phenyl sulfones. cas.cnnih.gov The compound also serves as a precursor for diiodomethyl p-tolyl sulfone, another reagent used in organic synthesis. science.govbldpharm.com
The synthesis of N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles has been achieved through azide-alkyne cycloaddition reactions using azidodifluoromethyl phenyl sulfone, which is synthesized from difluoromethyl phenyl sulfone. nih.gov These triazoles can be further converted into other heterocyclic systems like imidazoles, showcasing the role of the sulfone as a key intermediate. nih.gov
Table 1: Examples of Complex Molecules Synthesized Using Sulfone-Based Reagents
| Precursor/Reagent | Reaction Type | Resulting Structure/Molecule Type | Application/Significance |
|---|---|---|---|
| Fluoroalkyl Phenyl Sulfones | Fluoroalkylation-thiolation | Kengreal Derivatives | Antiplatelet agents cas.cnnih.gov |
| Difluoromethyl Heteroaryl-Sulfones | Ligand Coupling | Halide-substituted Fluoroalkylpyridines | Building blocks for complex molecules cas.cn |
| Azidodifluoromethyl Phenyl Sulfone | Azide-Alkyne Cycloaddition | N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles | Intermediates for N-heterocycles nih.gov |
This compound and related phenyl sulfones are pivotal reagents in fluoroalkylation reactions, which introduce fluorine-containing groups into organic molecules. cas.cn These reactions are significant because the incorporation of fluorine can drastically alter a molecule's properties, enhancing lipophilicity, metabolic stability, and bioavailability. cas.cn Phenylsulfonyl-containing reagents can participate in nucleophilic, electrophilic, and radical fluoroalkylation pathways. cas.cnresearchgate.net
In radical fluoroalkylation , the PhSO2CF2• radical can be generated from precursors like this compound under various conditions, including photoredox catalysis. cas.cnsioc.ac.cnnih.gov This radical readily adds to unsaturated systems like alkenes and alkynes. For instance, a photoredox copper-catalyzed three-component reaction involving fluoroalkyl phenyl sulfones, alkenes, and thiophenols enables the simultaneous introduction of a fluoroalkyl and a thioaryl group across the double bond. cas.cnnih.gov This method has been used for difluoromethylation-thiolation reactions using PhSO2CF2H as the radical precursor. cas.cn
As an electrophilic reagent, derivatives such as S-[(phenylsulfonyl)difluoromethyl]sulfonium salts can effectively transfer the PhSO2CF2 group to C-nucleophiles like β-ketoesters. cas.cn Conversely, in nucleophilic reactions, deprotonation of this compound generates a carbanion that can react with electrophiles like aldehydes. cas.cncas.cn This versatility allows for the site-selective introduction of the CF2 group into a wide range of organic molecules under mild conditions. cas.cn
Table 2: Fluoroalkylation Reactions Involving Phenyl Sulfone Reagents
| Reaction Type | Reagent/Precursor | Substrate Class | Key Feature |
|---|---|---|---|
| Radical Fluoroalkylation-Thiolation | PhSO2CF2H | Alkenes | Copper-catalyzed three-component reaction cas.cnnih.gov |
| Radical (Phenylsulfonyl)difluoromethylation | S-[(phenylsulfonyl)difluoromethyl]sulfonium salt | Unsaturated Compounds | Photoredox-catalyzed generation of PhSO2CF2• radical nih.gov |
| Electrophilic (Phenylsulfonyl)difluoromethylation | S-[(phenylsulfonyl)difluoromethyl]sulfonium salt | β-ketoesters, 1,1-dicyanoalkenes | Transfer of PhSO2CF2 group to C-nucleophiles cas.cn |
| Nucleophilic (Phenylsulfonyl)difluoromethylation | PhSO2CF2H | Aldehydes | Reaction of in situ generated carbanion with electrophiles cas.cncas.cn |
Catalysis and Ligand Design
The sulfonyl group is a cornerstone in organic synthesis, often acting as a leaving group, but its interaction with metal catalysts is complex. rsc.org The unique electronic properties of this compound and its derivatives make them valuable components in the design of novel catalytic systems and functional materials like ionic liquids.
This compound and related heteroaryl-sulfones have been successfully employed as radical precursors in photoredox catalysis. mdpi.com In these systems, a photocatalyst, upon irradiation with visible light, can reduce the sulfone to generate a difluoromethyl radical (•CF2H) or a (phenylsulfonyl)difluoromethyl radical (PhSO2CF2•). sioc.ac.cnmdpi.com
These radicals can then engage in C-H functionalization of various substrates, particularly heteroarenes, which are common motifs in pharmaceuticals. mdpi.commdpi.com For example, difluoromethyl heteroaryl-sulfones have been used for the C-H difluoromethylation of N-arylacrylamides and biphenyl (B1667301) isocyanides. mdpi.com The efficiency of these photocatalytic processes can be enhanced through the use of continuous-flow systems, which ensure uniform irradiation and can lead to higher productivity in shorter reaction times. mdpi.com The reactivity and success of the catalytic cycle can be influenced by molecular modifications to the heteroaryl-sulfone structure. mdpi.com
Furthermore, a photoredox-catalyzed method using a (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salt has been developed to generate the PhSO2CF2• radical, which can then functionalize various unsaturated compounds. nih.gov This highlights the adaptability of sulfonyl compounds within different photocatalytic manifolds.
Table 3: Catalytic Applications of Difluoromethyl Sulfones
| Sulfone Reagent | Catalysis Type | Reaction | Substrate |
|---|---|---|---|
| Difluoromethyl heteroaryl-sulfones | Visible Light Photoredox | C-H Difluoromethylation | Heteroarenes, N-arylacrylamides mdpi.com |
| (Phenylsulfonyl)difluoromethyl sulfonium salt | Visible Light Photoredox | Radical Functionalization | Unsaturated Compounds nih.gov |
Ionic liquids (ILs) are salts with low melting points that are gaining traction as green solvents and catalysts in chemical synthesis. researchgate.netrsc.org The incorporation of the sulfonyl group into the structure of an ionic liquid can impart desirable properties, such as high thermal and electrochemical stability. nih.govdiva-portal.org
While research has focused on various sulfonyl-containing anions like triflate (TF) and bis(fluorosulfonyl)imide (FSI), the principles extend to other sulfonyl structures. rsc.org The synthesis of poly(phenylene sulfide (B99878) sulfone), a high-performance polymer, has been successfully carried out in ionic liquids, demonstrating the compatibility of sulfonyl chemistry with these solvent systems. rsc.org The use of ILs in this context allows for milder reaction conditions and easier product separation and solvent recycling. rsc.org
Specifically, sulfonic acid-functionalized ionic liquids have been used as catalysts for alkylation reactions. researchgate.net The development of novel ionic liquids containing sulfonyl fluoride (B91410) motifs has also been reported, highlighting a push to integrate the stable and reactive nature of the sulfonyl group into advanced materials design for applications ranging from chemical biology to energy storage. nih.gov
Material Science Applications
The strong electron-withdrawing nature and inherent stability of the difluoromethylsulfonyl group make this compound and related compounds candidates for applications in material science. cas.cnresearchgate.net Organofluorine compounds are prevalent in advanced materials due to the unique properties conferred by fluorine atoms. cas.cnnih.gov
Research indicates potential use as additives in polymers to enhance properties like thermal resistance in engineering plastics. The compound's dielectric properties also suggest it could be used to modify the dielectric anisotropy in liquid crystals for display technologies.
Furthermore, sulfonyl-containing polymers are a significant class of materials. For instance, poly(ether sulfone)s with sulfonic acid groups have been synthesized for potential use in proton exchange membranes for fuel cells (PEMFC). science.gov A novel method for synthesizing poly(phenylene sulfide sulfone), a high-performance polymer, utilizes ionic liquids as a medium, showcasing the integration of sulfonyl monomers into advanced polymer synthesis under milder conditions. rsc.org The resulting polymers exhibit high molecular weight and yield. rsc.org The biocide diiodomethyl-p-tolyl sulfone, a derivative, has been studied for its effectiveness in polyurethane coatings, indicating the use of this chemical family in protective materials. science.gov
Table 4: Potential Material Science Applications
| Application Area | Compound/Derivative Class | Function/Property | Reference |
|---|---|---|---|
| Polymers | Poly(phenylene sulfide sulfone) | High-performance polymer | rsc.org |
| Polymer Additives | This compound | Potential thermal resistance enhancement | |
| Liquid Crystals | This compound | Potential modification of dielectric anisotropy | |
| Protective Coatings | Diiodomethyl-p-tolyl sulfone | Biocidal agent in polyurethane | science.gov |
Precursor for Functional Polymers and Advanced Materials
While direct polymerization of this compound itself is not extensively documented, its structural motifs are integral to the design of advanced functional polymers. The presence of the aromatic ring and the reactive sulfonyl group suggests its potential as a monomer or a key intermediate in the synthesis of high-performance polymers such as poly(arylene ether sulfone)s (PAES).
Fluorinated poly(arylene ether)s are a class of materials known for their desirable properties, including low dielectric constants, low dielectric losses, hydrophobicity, low water uptake, and good thermal stability. researchgate.net The synthesis of such polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and a perfluoro-aromatic compound. researchgate.net Given its structure, derivatives of this compound could be envisioned to participate in similar polycondensation reactions. For instance, functionalization of the methyl group or the aromatic ring could provide the necessary reactive sites for polymerization.
Research into the synthesis of novel fluorinated poly(arylene ether sulfone)s has demonstrated the use of monomers like decafluorodiphenyl sulfone in reactions with various bisphenols. nih.govresearchgate.net These studies highlight the importance of the sulfone linkage in creating robust polymer backbones. The difluoromethylsulfonyl group in this compound offers a unique variation on this theme, potentially leading to polymers with novel property profiles.
The synthesis of cross-linkable, highly fluorinated poly(arylene ether ketones/sulfones) has also been reported, yielding materials with excellent solubility, high glass transition temperatures, and good thermal stability. acs.org These polymers are promising candidates for applications in optical waveguiding due to their low optical loss and birefringence after cross-linking. acs.org The incorporation of a difluoromethylsulfonyl moiety, as found in this compound, into such polymer systems could further enhance these properties.
Table 1: Potential Polymerization Strategies Involving this compound Derivatives
| Polymerization Type | Potential Derivative of this compound | Resulting Polymer Class |
| Polycondensation | Dihydroxy-functionalized this compound | Poly(arylene ether sulfone) |
| Polycondensation | Diamino-functionalized this compound | Poly(ether imide sulfone) |
| Addition Polymerization | Vinyl-functionalized this compound | Poly(styrene sulfone) derivative |
This table presents hypothetical polymerization strategies based on the known reactivity of related compounds.
Influence of Fluorinated Sulfonyl Groups on Material Properties
The introduction of fluorinated sulfonyl groups into polymers has a profound impact on their material properties. The strong electron-withdrawing nature of the difluoromethylsulfonyl group can significantly influence the electronic and physical characteristics of the resulting materials.
Thermal and Mechanical Properties: The sulfonyl group is known to enhance the thermal stability of polymers. For example, polymethacrylates containing sulfonyl groups exhibit higher glass transition temperatures (Tg) and thermal degradation temperatures compared to their non-sulfonylated counterparts. nih.gov This is attributed to the strong intermolecular interactions and increased chain stiffness imparted by the polar sulfonyl group. The addition of fluorine atoms, as in the difluoromethylsulfonyl group, is expected to further enhance these properties due to the high bond energy of the C-F bond and increased intermolecular forces.
Solubility and Processability: The presence of fluorine can also impact the solubility and processability of polymers. Highly fluorinated polymers often exhibit excellent solubility in common organic solvents, which is advantageous for film formation and device fabrication. acs.org This allows for the preparation of thin films by techniques such as solution casting and spin-coating. acs.org
Optical Properties: Fluorinated polymers are often highly transparent and can have a tunable refractive index, making them suitable for optical applications. acs.org Cross-linkable fluorinated poly(arylene ether ketones/sulfones) have been shown to exhibit low optical loss, a critical parameter for materials used in optical waveguides. acs.org
Table 2: Expected Influence of the Difluoromethylsulfonyl Group on Polymer Properties
| Property | Influence | Rationale |
| Thermal Stability | Increased | High bond energy of C-F and strong intermolecular forces from the sulfonyl group. |
| Glass Transition Temp. (Tg) | Increased | Increased chain stiffness and polarity from the sulfonyl group. |
| Dielectric Constant | Potentially Lowered | Reduced polarizability from C-F bonds, counteracted by the polar SO2 group. |
| Solubility | Enhanced | Fluorine atoms can improve solubility in specific organic solvents. |
| Optical Loss | Potentially Lowered | High transparency associated with fluorinated polymers. |
This table summarizes the anticipated effects based on established principles of polymer chemistry and the known properties of related fluorinated and sulfonylated polymers.
Derivatization and Analog Development of 1 Difluoromethylsulfonyl 4 Methylbenzene
Structural Modifications of the Aromatic Ring
Modifications to the tolyl moiety of 1-(difluoromethylsulfonyl)-4-methylbenzene offer a direct route to influence the electronic and steric properties of the molecule. These changes include the introduction of new functional groups or altering the substitution pattern on the benzene (B151609) ring.
The aromatic ring of aryl sulfones is amenable to the introduction of various substituents, which can significantly alter the compound's reactivity and utility.
Carboxylic Acids: The methyl group on the benzene ring represents a key site for functionalization. A common and synthetically valuable transformation is the oxidation of this alkyl group to a carboxylic acid. General methods for the liquid-phase oxidation of aryl methyl groups to their corresponding carboxylic acids have been established. google.com One such process involves the use of strong oxidizing agents like vanadium pentoxide or manganese dioxide in the presence of sulfuric acid. google.com This method is effective for converting methyl-substituted benzenes into aryl carboxylic acids. google.com Applying this to this compound would yield 4-(difluoromethylsulfonyl)benzoic acid, a derivative with a functional handle suitable for further reactions, such as amide or ester formation.
Halogens and Other Groups: While direct halogenation studies on this compound are not extensively detailed, the synthesis of related fluorinated aryl sulfones demonstrates the compatibility of various functional groups. For instance, in reactions involving derivatives of difluoromethyl phenyl sulfone, the presence of ether, hydroxyl, ester, and halogen groups on the aromatic ring is well-tolerated. nih.gov This suggests that standard electrophilic aromatic substitution reactions could be employed to introduce halogens or other functional groups onto the aromatic ring of this compound, creating a library of substituted analogs.
The position of the methyl group relative to the difluoromethylsulfonyl group defines the isomeric forms of the compound. While this compound (the para-isomer) is a common starting point, the ortho- and meta-isomers represent important structural analogs. google.com
A general and established route for the synthesis of aryl alkyl sulfones is the Friedel-Crafts reaction. google.comgoogle.com This process involves reacting an aryl compound with an alkyl sulfonyl fluoride (B91410) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com This methodology can be applied to the synthesis of the isomeric difluoromethylsulfonylmethylbenzenes, as shown in the table below.
| Isomer | Aromatic Precursor | Proposed Synthesis |
|---|---|---|
| 1-(Difluoromethylsulfonyl)-2-methylbenzene (ortho) | o-Xylene | Reaction with difluoromethanesulfonyl fluoride via Friedel-Crafts acylation |
| 1-(Difluoromethylsulfonyl)-3-methylbenzene (meta) | m-Xylene | Reaction with difluoromethanesulfonyl fluoride via Friedel-Crafts acylation |
| This compound (para) | p-Xylene | Reaction with difluoromethanesulfonyl fluoride via Friedel-Crafts acylation |
The availability of the isomeric xylenes (B1142099) as starting materials makes this a versatile approach to accessing the full set of positional isomers. google.comchemsynthesis.com The different steric and electronic environments of these isomers can be expected to influence their reactivity and physical properties.
Modifications of the Sulfonyl Moiety
The sulfonyl group (SO₂) is a robust and electron-withdrawing moiety, but it can be chemically transformed into related functional groups such as sulfinates, sulfoximines, and sulfonamides, or be removed entirely.
Conversion to Sulfinates: The sulfonyl group can be reduced to a sulfinate. For example, difluoromethyl 2-pyridyl sulfone can be converted to the corresponding sulfinate in quantitative yield. cas.cn However, this transformation is highly dependent on the nature of the aryl group; difluoromethyl phenyl sulfone failed to undergo the same conversion under identical conditions, highlighting the critical role of the aromatic system in facilitating the reaction. cas.cn
Conversion to Sulfoximines: Sulfoximines are another important class of sulfur-containing compounds. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine has been synthesized and identified as a novel reagent for transferring the CF₂H group. nih.gov The synthesis involves a copper(II)-catalyzed nitrene transfer reaction. nih.gov More broadly, methods for preparing fluorinated sulfoximines, including optically pure monofluoromethyl sulfoximines, have been developed, often starting from sulfoxides or sulfonimidoyl chlorides. chinesechemsoc.orgcas.cnacs.org These methods provide a pathway to convert aryl difluoromethyl sulfones into the corresponding sulfoximine (B86345) analogs.
Reductive Desulfonylation: The entire phenylsulfonyl group can be cleaved and removed. For instance, N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles undergo reductive desulfonylation/silylation when treated with magnesium and trimethylsilyl (B98337) chloride (TMSCl). nih.gov This reaction effectively replaces the sulfonyl group, providing access to compounds without the sulfur linkage. nih.gov
Alterations of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a key pharmacophore, but its properties can be modulated by replacing the hydrogen or fluorine atoms.
Conversion to Trifluoromethyl (CF₃): The synthesis of aryl trifluoromethyl sulfones from related sulfur compounds is well-documented. d-nb.inforesearchgate.net One approach involves the reaction of aryl sulfonyl fluorides with the Ruppert-Prakash reagent ([¹⁸F]TMSCF₃) to produce ¹⁸F-labeled aryl trifluoromethyl sulfones. d-nb.inforesearchgate.net Another method uses a Togni reagent to convert sulfinate salts into trifluoromethyl sulfones. chinesechemsoc.org These methods provide pathways to transform difluoromethyl sulfone precursors into their trifluoromethyl analogs, which generally exhibit increased lipophilicity and metabolic stability. chinesechemsoc.orgbeilstein-journals.org
Conversion to Monofluoromethyl (CH₂F): The synthesis of fluoromethyl phenyl sulfone has been achieved through the reduction of chlorofluoromethyl phenyl sulfone using zinc in methanol. acs.org Modular methods have also been developed that allow for the construction of monofluoromethyl sulfones from aryl halides, a sulfur dioxide source, and a monofluoromethylating agent like 2-bromo-2-fluoroacetate. chinesechemsoc.org
Substitution of the Hydrogen Atom: The hydrogen atom on the difluoromethyl group can be replaced. A notable example is the synthesis of azidodifluoromethyl phenyl sulfone from difluoromethyl phenyl sulfone. nih.gov This reaction, which involves deprotonation followed by reaction with an azide (B81097) source, converts the HCF₂- group into an N₃CF₂- group, introducing a new reactive handle. nih.gov Similarly, the PhSO₂CF₂H group can be converted to PhSO₂CF₂-thioethers through reaction with organothiocyanates. rsc.org
Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts (e.g., catalytic activity, synthetic utility)
The synthetic utility of aryl difluoromethyl sulfones as difluoromethylating agents is highly dependent on their structure. Structure-activity relationship (SAR) studies in this context aim to correlate the chemical structure of the sulfone reagent with its reactivity and efficiency in chemical transformations.
A key example is the nickel-catalyzed cross-electrophile coupling of (hetero)aryl bromides, where various aryl difluoromethyl sulfones serve as the difluoromethyl source. nih.govchemrxiv.org In these studies, the nature of the aryl group attached to the sulfone was found to be critical for the reaction's success. nih.govchemrxiv.orgresearchgate.net
A comparison of different sulfone reagents revealed that difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) was significantly more effective than difluoromethyl phenyl sulfone or the corresponding this compound (p-tolyl sulfone). chemrxiv.org Mechanistic investigations showed that the reactivity of the sulfone does not correlate simply with its reduction potential. nih.govchemrxiv.org Instead, the ability of the aryl group to coordinate with the nickel catalyst or cations in the reaction mixture is essential for high reactivity. nih.govchemrxiv.org The nitrogen atom in the 2-pyridyl sulfone acts as a coordinating site, which facilitates the crucial C–S bond cleavage and formation of the •CF₂H radical. nih.govresearchgate.net This coordination-assisted reactivity explains its superior performance over simple phenyl or tolyl sulfones, which lack this feature. chemrxiv.org
The table below summarizes the effect of the sulfone's aryl group on the yield of a model difluoromethylation reaction, illustrating this structure-reactivity relationship.
| Sulfone Reagent (ArSO₂CF₂H) | Key Structural Feature | Observed Yield (%) | Reference |
|---|---|---|---|
| Difluoromethyl 2-pyridyl sulfone | Coordinating nitrogen atom | 75 | chemrxiv.org |
| Difluoromethyl phenyl sulfone | Non-coordinating | <10 | chemrxiv.org |
| This compound | Non-coordinating | <10 | chemrxiv.org |
These findings demonstrate a clear structure-activity relationship where the presence of a coordinating group on the aryl moiety of the sulfone reagent dramatically enhances its synthetic utility in this catalytic system. nih.govchemrxiv.org This principle guides the design of more efficient reagents for fluoroalkylation reactions. acs.orgmdpi.com
Future Research Directions and Emerging Trends for 1 Difluoromethylsulfonyl 4 Methylbenzene
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of novel and sustainable methods for the synthesis of 1-(difluoromethylsulfonyl)-4-methylbenzene and related aryl difluoromethyl sulfones is a significant area of ongoing research. Traditional methods for creating sulfones often involve oxidation or sulfonylation reactions that can require harsh conditions and generate significant waste. rsc.orgresearchgate.net Current research is therefore focused on developing greener alternatives.
One promising approach involves the use of more environmentally friendly reagents and catalysts. For instance, methods utilizing N-fluorobenzenesulfonimide (NFSI) as an oxidant for the selective synthesis of sulfoxides and sulfones are being explored as a milder and more practical alternative. rsc.org Another avenue of research is the direct C-H functionalization to form the sulfone group, which represents a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net
Furthermore, the development of multicomponent reactions is gaining traction. These reactions, where multiple starting materials are combined in a single step to form a complex product, offer a more efficient and sustainable route to aryl sulfones. chinesechemsoc.org For example, a modular approach for the construction of mono-, di-, and trifluoromethyl sulfones using a combination of halides, a sulfur dioxide surrogate like thiourea (B124793) dioxide, and a fluorocarbon source has been demonstrated. chinesechemsoc.org This strategy allows for a "full-spectrum" synthesis of fluoromethyl sulfones and has the potential to be adapted for the sustainable production of this compound.
Exploration of Undiscovered Reactivity Patterns
While the fundamental reactivity of the sulfonyl group is well-established, the specific reactivity patterns of this compound remain an area ripe for exploration. The presence of the difluoromethyl group significantly influences the electronic properties of the sulfone, potentially leading to novel chemical transformations.
Future research is expected to delve into the nuanced reactivity of the C-S bond in this compound. Recent studies on related aryl sulfones have shown that the C-S bond can be activated and cleaved under transition-metal catalysis, opening up new avenues for cross-coupling reactions. nih.govresearchgate.net Investigating the susceptibility of the C(sp2)-SO2CF2H bond in this compound to such activation could lead to the development of new synthetic methodologies where the p-tolyl difluoromethylsulfonyl group acts as a novel leaving group or a source for the difluoromethyl radical.
Moreover, the difluoromethyl group itself can participate in unique reactions. For example, difluoromethyl phenyl sulfone has been shown to act as a precursor for difluorocarbene. cas.cn Exploring similar reactivity for this compound could lead to new methods for the difluoromethylation of various substrates. The influence of the electron-donating methyl group on the p-position of the benzene (B151609) ring is also an important factor that could modulate the reactivity of the difluoromethylsulfonyl moiety compared to its unsubstituted phenyl counterpart.
Integration with Flow Chemistry and Automation
The integration of continuous flow chemistry and automation represents a significant trend in modern chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.gov While the application of these technologies specifically to the synthesis of this compound is still in its early stages, related research provides a strong foundation for future work.
Continuous flow processes have been successfully developed for difluoromethylation reactions using reagents like fluoroform, demonstrating the potential for safer and more efficient synthesis of difluoromethyl-containing compounds. rsc.orgallfordrugs.com These methodologies could be adapted for the synthesis of this compound, potentially offering a more controlled and scalable production route. Flow chemistry has also been employed for the synthesis of various heterocycles through oxy-difluoromethylation, showcasing the versatility of this technology in handling fluorinated reagents. nih.gov
Automation is another key area for future development. Automated synthesis platforms have been successfully implemented for the preparation of complex molecules, including radiolabeled compounds for medical imaging. nih.govrsc.orgsemanticscholar.org The development of an automated synthesis protocol for this compound would not only streamline its production but also facilitate high-throughput screening of its derivatives for various applications.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
A deeper understanding of the dynamic behavior of this compound in solution and during chemical reactions requires the application of advanced spectroscopic techniques. In particular, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for studying fluorinated compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. numberanalytics.combiophysics.orghuji.ac.il
Future research will likely employ advanced NMR techniques, such as two-dimensional (2D) and dynamic NMR experiments, to probe the conformational dynamics and intermolecular interactions of this compound. numberanalytics.com Dynamic NMR can provide valuable information on the rotational barriers around the C-S and C-C bonds, as well as on the kinetics of any exchange processes the molecule might undergo. numberanalytics.com This information is crucial for understanding its reactivity and for designing new catalysts and reactions.
The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for studying reaction mechanisms. biophysics.org By monitoring the changes in the ¹⁹F NMR spectrum during a reaction, it is possible to identify intermediates and gain insights into the reaction pathway. The typical chemical shift range for a -CF₂- group is between +80 and +140 ppm relative to CFCl₃. ucsb.edu For related compounds, ¹⁹F NMR has been instrumental in elucidating reaction mechanisms and stereochemistry. rsc.org
Deepening Computational Understanding of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of molecules. rsc.org Future research on this compound will undoubtedly leverage computational methods to gain a deeper understanding of its chemical behavior at the molecular level.
DFT calculations can be used to model the transition states of reactions involving this compound, providing insights into the reaction barriers and the factors that control selectivity. nih.gov For example, computational studies on related sulfones have been used to investigate the thermodynamics of their synthesis and the mechanism of C-S bond activation. mdpi.com Similar studies on this compound could help in the design of more efficient catalysts and the prediction of its reactivity in new transformations.
Furthermore, computational studies can be used to predict the spectroscopic properties of this compound and its derivatives, aiding in the interpretation of experimental data. The calculated oxidation potentials of functionalized sulfones have been shown to correlate well with experimental values, providing a powerful tool for the design of new materials with specific electronic properties. nih.govacs.orgresearchgate.netacs.org
Expansion of Applications in Niche Chemical Fields
While the full application scope of this compound is still being explored, its unique combination of a p-tolyl group and a difluoromethylsulfonyl moiety suggests potential in several niche chemical fields. Organofluorine compounds, in general, have found widespread use in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atoms. wikipedia.org
In the realm of materials science, the strong electron-withdrawing nature of the difluoromethylsulfonyl group could make this compound a useful building block for the synthesis of specialty polymers and electronic materials. nih.gov The incorporation of fluorinated sulfone moieties can enhance the thermal stability and oxidative resistance of polymers.
In the agrochemical sector, the sulfone group is a common feature in many pesticides. rsc.org The presence of the difluoromethyl group could impart favorable properties such as increased metabolic stability and enhanced biological activity. Therefore, this compound and its derivatives represent promising candidates for the development of new agrochemicals.
Further research is needed to fully uncover the potential of this compound in these and other specialized areas of chemistry.
Q & A
What are the recommended synthetic routes for 1-(Difluoromethylsulfonyl)-4-methylbenzene, and how can reaction conditions be optimized?
Basic Research Question
Synthesis typically involves sulfonylation of 4-methylbenzene derivatives. A plausible route starts with 4-methylbenzenesulfonyl chloride as the precursor. Difluoromethylation can be achieved via nucleophilic substitution using difluoromethylating agents (e.g., ClCFH or BrCFH) under anhydrous conditions. Optimization may include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Catalysts : Lewis acids like AlCl can enhance electrophilic substitution efficiency .
How can researchers resolve discrepancies in spectroscopic data for this compound?
Basic Research Question
Conflicting NMR or mass spectrometry data may arise from impurities or tautomeric forms. Methodological approaches include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHFOS) to rule out adducts .
- 2D NMR (COSY, HSQC) : Assign proton and carbon signals unambiguously, particularly for fluorine-coupled splitting patterns.
- DSC/TGA : Check thermal stability, as decomposition products may interfere with spectral interpretation .
What computational methods are suitable for studying the electronic effects of the difluoromethylsulfonyl group?
Advanced Research Question
The electron-withdrawing nature of the -SOCFH group impacts reactivity and charge distribution. Use:
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution for reaction site analysis.
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental data for validation .
How does the compound’s sulfonyl group influence its reactivity in cross-coupling reactions?
Advanced Research Question
The sulfonyl group acts as a meta-directing and deactivating moiety. Experimental strategies include:
- Catalyst screening : Palladium/copper systems (e.g., Pd(PPh)/CuI) for Sonogashira couplings.
- Substituent effects : Compare reactivity with analogs (e.g., -SOCH vs. -SOCFH) to assess fluorine’s impact.
- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps .
What are the challenges in characterizing fluorine-containing byproducts during synthesis?
Advanced Research Question
Fluorinated intermediates may form stable but undesired adducts. Mitigation involves:
- 19F NMR : Track fluorine environments to identify byproducts (e.g., CFH-O-alkyl derivatives).
- Ion chromatography : Detect anionic species (e.g., F) from hydrolysis.
- Crystallography : Resolve structural ambiguities in persistent impurities .
How can this compound be applied in supramolecular or materials chemistry?
Advanced Research Question
The sulfonyl and fluorine groups enable unique non-covalent interactions:
- Host-guest systems : Test binding with crown ethers or cyclodextrins via isothermal titration calorimetry (ITC).
- Polymer modification : Incorporate into copolymers to study effects on glass transition temperature (T) via DSC.
- Surface adsorption : Use AFM or XPS to analyze self-assembly on metal/metal oxide surfaces .
What safety protocols are critical when handling this compound?
Basic Research Question
Due to potential fluorinated decomposition products:
- Ventilation : Use fume hoods for all reactions.
- PPE : Wear fluoropolymer-coated gloves and goggles resistant to HF exposure.
- Waste disposal : Neutralize acidic byproducts with calcium carbonate before disposal .
How can researchers validate the compound’s purity for biological assays?
Advanced Research Question
Purity >95% is essential for reliable bioactivity data. Methods include:
- HPLC-MS : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase for separation.
- Elemental analysis : Confirm C/H/F/S ratios to detect trace solvents.
- Bioassay controls : Run parallel experiments with commercially validated standards (e.g., PubChem) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
